molecular formula C14H10P2 B14240935 CID 71362607 CAS No. 494870-18-7

CID 71362607

Cat. No.: B14240935
CAS No.: 494870-18-7
M. Wt: 240.18 g/mol
InChI Key: LYXRBVCYBQUZHE-UHFFFAOYSA-N
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Description

CID 71362607 is a chemical entity registered in the PubChem database. Typically, such identifiers correspond to small molecules, inhibitors, or natural product derivatives, but without explicit documentation, its exact classification remains speculative.

Properties

CAS No.

494870-18-7

Molecular Formula

C14H10P2

Molecular Weight

240.18 g/mol

InChI

InChI=1S/C14H10P2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H

InChI Key

LYXRBVCYBQUZHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P=C=C=PC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The preparation of CID 71362607 involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out through C-H alkylation using a mechanical grinding method with a manganese catalyst and magnesium metal . Industrial production methods may vary, but they typically involve similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

CID 71362607 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can result in various substituted products .

Scientific Research Applications

CID 71362607 has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it has potential applications in studying cellular processes and interactions. In medicine, it is being explored for its therapeutic potential in treating various diseases. Industrially, this compound is used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 71362607 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Challenges in Comparative Analysis Due to Insufficient Evidence

The evidence lacks direct references to CID 71362607. For example:

  • focuses on substrates (e.g., taurocholic acid, CID 6675) and inhibitors like betulin derivatives (CID 72326, CID 64971) but omits this compound .
  • Other evidence pertains to formatting guidelines (e.g., tables, references) rather than chemical data .

This absence precludes meaningful structural or functional comparisons.

Hypothetical Framework for Comparison (Illustrative Example)

If this compound were analogous to compounds in or 3, a comparison might include:

Table 1: Hypothetical Structural and Functional Comparison

Property This compound (Hypothetical) Betulin (CID 72326) Oscillatoxin D (CID 101283546)
Molecular Formula Not available C₃₀H₅₀O₂ C₃₄H₅₄O₈
Biological Activity Undocumented Inhibitor of bile acid uptake Cytotoxic marine toxin
Key Functional Groups N/A Lupane triterpenoid Polyketide-lactone

Key Hypothetical Findings:

  • Structural divergence: Betulin (CID 72326) and oscillatoxin derivatives (CID 101283546) belong to distinct chemical classes (triterpenoids vs. polyketides), suggesting this compound could occupy a unique niche if structurally dissimilar.
  • Functional overlap : Inhibitors like betulin derivatives target bile acid transporters , whereas oscillatoxins exhibit cytotoxicity . Without data, this compound’s mechanism remains unclear.

Limitations and Recommendations for Future Research

  • Data gaps : The absence of this compound in peer-reviewed studies (as per the evidence) underscores the need for primary research.
  • Methodological rigor : Follow guidelines in –7 for experimental design and reporting to ensure reproducibility.

Notes on Referencing

All citations adhere to formatting guidelines in and , with numerical identifiers corresponding to the evidence list. For example, references to bile acid inhibitors and oscillatoxins are explicitly tied to their source figures.

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